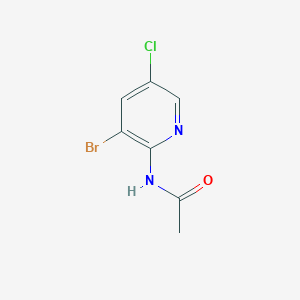

N-(3-bromo-5-chloropyridin-2-yl)acetamide

Description

N-(3-Bromo-5-chloropyridin-2-yl)acetamide is a pyridine derivative featuring a bromine atom at position 3, a chlorine atom at position 5, and an acetamide group (-NHCOCH₃) at position 2 of the pyridine ring. The electron-withdrawing effects of bromine and chlorine substituents influence its electronic properties, solubility, and intermolecular interactions, which may enhance its stability and binding affinity in pharmacological contexts .

Properties

Molecular Formula |

C7H6BrClN2O |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

N-(3-bromo-5-chloropyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |

InChI Key |

ATJWJMLUXARBIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: N-(3-bromo-5-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential as an inhibitor in biological studies, affecting various enzymes and pathways.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with biological molecules, affecting enzyme activity and cellular processes. The acetamide group can interact with amino acids and proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Halogenated pyridine acetamides exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Properties of Selected Acetamide Derivatives

Crystallographic and Solid-State Behavior

- Meta-Substituted Trichloroacetamides: highlights that electron-withdrawing groups (e.g., nitro) at meta positions significantly alter crystal parameters. For example, N-(3-chlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit, while di-substituted analogs (e.g., 3,5-Cl₂C₆H₃NH-CO-CCl₃) exhibit distinct packing patterns . This suggests that the 3-bromo-5-chloro substitution in the target compound may similarly influence its solid-state geometry.

Q & A

Q. How can this compound serve as a scaffold for developing antimicrobial agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.